3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is a synthetic organic compound classified within the thiazole family, characterized by its unique structure that incorporates both a thiazole ring and a butanoic acid moiety. The compound's molecular formula is , with a molecular weight of approximately . Thiazoles are heterocyclic compounds that contain sulfur and nitrogen atoms in a five-membered ring, contributing to the compound's distinct chemical properties.
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid typically involves several key steps:
These methods allow for the efficient synthesis of the compound, enabling its use in various research applications.
The molecular structure of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid can be represented by its InChI and SMILES notations:
InChI=1S/C8H12N2O2S/c1-3-6(7(11)12)10-8-9-5(2)4-13-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)
CCC(C(=O)O)NC1=NC(=CS1)C
This structure highlights the presence of a butanoic acid group attached to a thiazole ring through an amino linkage, which is essential for its biological activity .
3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid participates in various chemical reactions:
These reactions are pivotal in modifying the compound for specific applications in medicinal chemistry and material science.
The mechanism of action for 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid involves its interaction with biological macromolecules:
Understanding these interactions is crucial for exploring its potential therapeutic uses.
The physical properties of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid include:
Chemical properties include:
These properties are important for its handling and application in research settings.
3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid has diverse applications in scientific research:
The compound's unique properties make it a valuable asset in various fields of research.
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7